![molecular formula C7H9F3N2O3 B2766532 1,6-Diazaspiro[3.3]heptan-2-one tfa CAS No. 2470436-78-1](/img/structure/B2766532.png)
1,6-Diazaspiro[3.3]heptan-2-one tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[3.3]heptan-2-one tfa is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as spirocyclic ketone and is a derivative of pyrrolidine. The unique spirocyclic structure of this compound makes it an attractive target for drug discovery and development.3]heptan-2-one tfa, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,6-Diazaspiro[3.3]heptan-2-one tfa involves the reaction of a spirocyclic lactam with an amine in the presence of trifluoroacetic acid.
Starting Materials
Spirocyclic lactam, Amine, Trifluoroacetic acid
Reaction
Add the spirocyclic lactam to a reaction vessel, Add the amine to the reaction vessel, Add trifluoroacetic acid to the reaction vessel, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or chromatography
Mechanism Of Action
The exact mechanism of action of 1,6-Diazaspiro[3.3]heptan-2-one tfa is not fully understood. However, it is believed to work by inhibiting enzymes involved in cell division and DNA replication. It has also been shown to activate the immune system and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
1,6-Diazaspiro[3.3]heptan-2-one tfa has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and viral pathogens. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,6-Diazaspiro[3.3]heptan-2-one tfa is its unique spirocyclic structure, which makes it an attractive target for drug discovery and development. It has also been shown to have a range of potential applications in medicinal chemistry. However, there are some limitations to its use in lab experiments. The synthesis of this compound can be complex and time-consuming, and it may be difficult to obtain high purity and high yield of the final product. In addition, the exact mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to study its effects.
Future Directions
There are a number of potential future directions for research on 1,6-Diazaspiro[3.3]heptan-2-one tfa. One area of interest is its potential as a drug delivery agent. The unique spirocyclic structure of this compound may allow it to penetrate cell membranes and deliver drugs to specific cells or tissues. Another area of interest is its potential in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Scientific Research Applications
1,6-Diazaspiro[3.3]heptan-2-one tfa has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential as a drug delivery agent, due to its ability to penetrate cell membranes. In addition, it has been shown to have neuroprotective properties and is being investigated for its potential in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1,6-diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c8-4-1-5(7-4)2-6-3-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILHBCGDYSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)
![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)
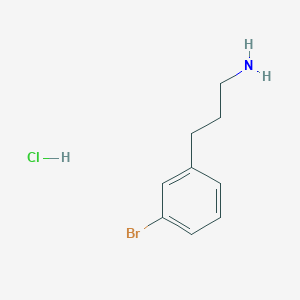
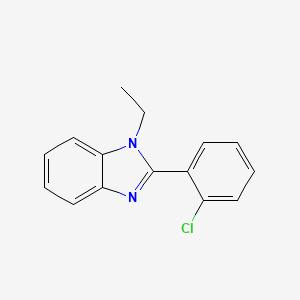
![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

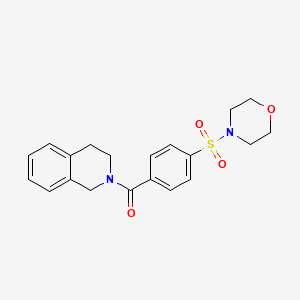
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
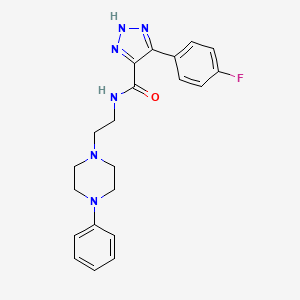
![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)
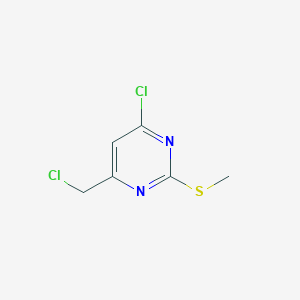
![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)
![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)